
5-Bromo-3-(4-methylanilino)indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as SU9516 and has been used as a potent inhibitor of various kinases, including CDK2 and CDK9.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(4-methylanilino)indol-2-one involves the inhibition of various kinases, including CDK2 and CDK9. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to a disruption of the cell cycle and a decrease in cell proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Bromo-3-(4-methylanilino)indol-2-one are largely dependent on the specific kinase that is being inhibited. In general, this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-3-(4-methylanilino)indol-2-one in lab experiments is its potency as a kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of kinases, making it a useful tool for investigating various cellular pathways. However, one limitation of using 5-Bromo-3-(4-methylanilino)indol-2-one is its potential for off-target effects. This compound may inhibit other kinases or cellular processes that are not the intended target, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for research involving 5-Bromo-3-(4-methylanilino)indol-2-one. One area of interest is the development of more selective kinase inhibitors that target specific pathways involved in cancer cell proliferation. In addition, there is a need to investigate the potential for combination therapies involving 5-Bromo-3-(4-methylanilino)indol-2-one and other kinase inhibitors. Finally, further research is needed to investigate the potential for using this compound as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, 5-Bromo-3-(4-methylanilino)indol-2-one is a chemical compound that has been widely used in scientific research for its unique properties as a kinase inhibitor. This compound has shown promise as a tool for investigating various cellular pathways and as a potential therapeutic agent in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
Synthesemethoden
The synthesis of 5-Bromo-3-(4-methylanilino)indol-2-one involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 5-bromoindole-3-carboxaldehyde with 4-methylaniline in the presence of a base. The resulting product is then treated with a strong acid to yield 5-Bromo-3-(4-methylanilino)indol-2-one.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(4-methylanilino)indol-2-one has been widely used in scientific research for its ability to inhibit various kinases. This compound has been shown to be a potent inhibitor of CDK2 and CDK9, which are important regulators of the cell cycle. In addition, 5-Bromo-3-(4-methylanilino)indol-2-one has been used in studies to investigate the role of kinases in cancer cell proliferation and differentiation.
Eigenschaften
CAS-Nummer |
57743-26-7 |
|---|---|
Produktname |
5-Bromo-3-(4-methylanilino)indol-2-one |
Molekularformel |
C15H11BrN2O |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
5-bromo-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H11BrN2O/c1-9-2-5-11(6-3-9)17-14-12-8-10(16)4-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
InChI-Schlüssel |
DSKFGKWELDNZPC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



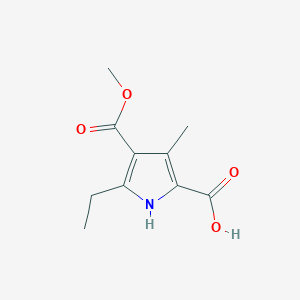
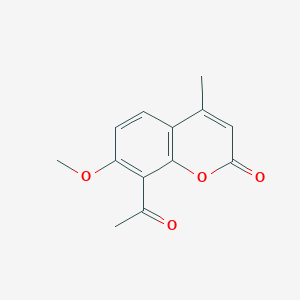
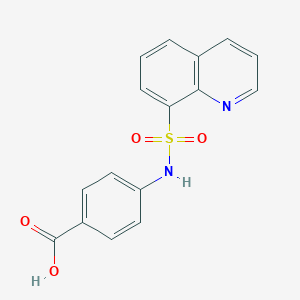
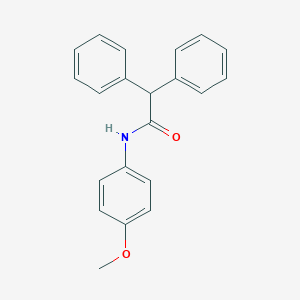
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
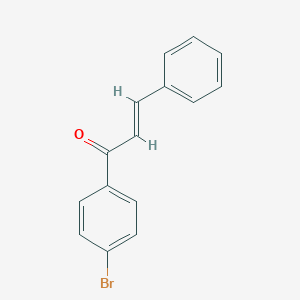
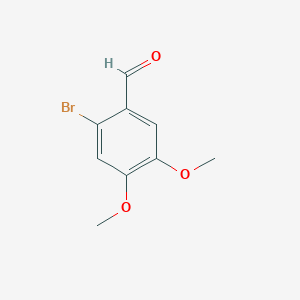
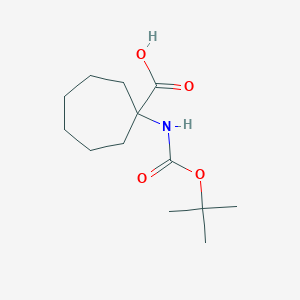


![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
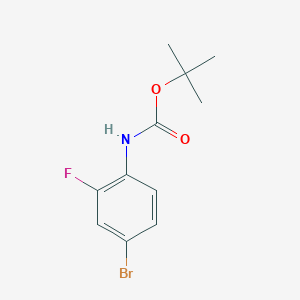
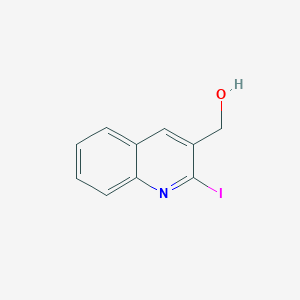
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)